molecular formula C8H6ClNO B175095 3-Chloro-5-methylbenzo[d]isoxazole CAS No. 196708-35-7

3-Chloro-5-methylbenzo[d]isoxazole

Cat. No.: B175095
CAS No.: 196708-35-7
M. Wt: 167.59 g/mol
InChI Key: VBULZBXUOIAIFP-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another efficient method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-methylbenzo[d]isoxazole is unique due to the presence of both chlorine and methyl substituents on the isoxazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Chloro-5-methylbenzo[d]isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 3-position and a methyl group at the 5-position of the benzo[d]isoxazole structure. Its molecular formula is C_9H_8ClN_2O, and it is classified as an isoxazole derivative. The unique positioning of substituents contributes to its reactivity and biological activity, making it a subject of interest in various scientific fields.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Isoxazoles are known to interact with enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary findings indicate that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. One study revealed that certain isoxazoles induced apoptosis and cell cycle arrest in HL-60 cells, suggesting potential anticancer properties .
  • Antimicrobial and Antiviral Properties : Isoxazoles are also recognized for their antimicrobial and antiviral activities. The compound's ability to bind to various biological targets allows it to exert effects against bacteria and viruses.

Biological Activities

The following table summarizes the various biological activities associated with this compound:

Biological Activity Description
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
AntimicrobialExhibits inhibitory effects against bacterial strains.
AntiviralDemonstrates activity against viral infections.
Enzyme InhibitionInhibits AChE and BuChE, potentially beneficial for neurodegenerative conditions.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways.

Case Studies

  • Cytotoxicity Study : A study evaluating the cytotoxic effects of various isoxazoles found that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 86 to 755 μM. The compound was shown to alter the expression levels of key apoptotic markers such as Bcl-2 and p21^WAF-1 .
  • Enzyme Inhibition Research : In another investigation, derivatives of isoxazole were screened for their inhibitory activity against AChE, with some compounds demonstrating IC50 values below 30 µM, indicating strong potential for treating cognitive disorders .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeting drugs.

Properties

IUPAC Name

3-chloro-5-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBULZBXUOIAIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572933
Record name 3-Chloro-5-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196708-35-7
Record name 3-Chloro-5-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-5-methyl-1,2-benzisoxazole (15.0 g, 100.6 mmol; preparation: Australian Journal of Chemistry (1977), 30(8), 1847-50) were suspended in triethylamine (15.4 ml, 110.6 mmol), and phosphorus oxytrichloride (37.0 g, 22.5 ml, 241.4 mmol) was added dropwise with cooling to this mixture at room temperature. Since stirring of the reaction mixture became almost impossible after about half the amount of phosphorus oxytrichloride had been added dropwise, the temperature was raised to 50° C. After dropwise addition of the total amount of phosphorus oxytrichloride, the reaction mixture was heated at 130° C. for 5 h, after which the reaction was complete according to TLC. After cooling, the mixture was slowly added dropwise to water (200 ml) while cooling, the aqueous phase was extracted 3 times with MtB ether, the organic phases were washed with water, dried over magnesium sulfate and concentrated in vacuo. This resulted in 14.6 g of 3-chloro-5-methyl-1,2-benzisoxazole (yield: 87%) as viscous oil which solidified overnight. MS (MSD) m/z 168 [M+H+].
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15 g
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15.4 mL
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22.5 mL
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200 mL
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